

Application Notes and Protocols: Synthesis of 6-(Phenylsulfonyl)pyridine-3-sulfonamide

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Compound of Interest

Compound Name: 6-(Phenylsulfonyl)pyridine-3-sulfonamide

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Abstract

This document provides a detailed protocol for the synthesis of **6-(Phenylsulfonyl)pyridine-3-sulfonamide**, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on a palladium-catalyzed cross-coupling reaction between 6-chloropyridine-3-sulfonamide and sodium benzenesulfinate. This method offers a reliable and efficient route to the target compound. Included are comprehensive experimental procedures, characterization data, and a workflow diagram for clarity.

Introduction

Sulfonamide-containing heterocyclic compounds are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The title compound, **6-(Phenylsulfonyl)pyridine-3-sulfonamide**, incorporates both a pyridine ring and a diaryl sulfone moiety, making it a scaffold of significant interest for the design of novel enzyme inhibitors and other targeted therapies. The protocol herein describes a modern synthetic approach that is amenable to library synthesis and further derivatization.

Data Presentation

Table 1: Reactant and Product Information

Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Role
6-Chloropyridine-3-sulfonamide	40741-46-6	C ₅ H ₅ ClN ₂ O ₂ S	192.62	Starting Material
Sodium Benzenesulfinate	873-55-2	C ₆ H ₅ NaO ₂ S	164.16	Reagent
Tris(dibenzylideneacetone)dipalladium(0)	51364-51-3	C ₅₁ H ₄₂ O ₃ Pd ₂	915.72	Catalyst
Xantphos	161265-03-8	C ₃₉ H ₃₂ OP ₂	578.62	Ligand
Cesium Carbonate	534-17-8	Cs ₂ CO ₃	325.82	Base
1,4-Dioxane	123-91-1	C ₄ H ₈ O ₂	88.11	Solvent
6-(Phenylsulfonyl)pyridine-3-sulfonamide	64356-48-5	C ₁₁ H ₁₀ N ₂ O ₄ S ₂	314.34	Product

Table 2: Predicted Characterization Data for **6-(Phenylsulfonyl)pyridine-3-sulfonamide**

Property	Predicted Value
Melting Point	180-190 °C
¹ H NMR (400 MHz, DMSO-d ₆) δ (ppm)	9.15 (d, J=2.4 Hz, 1H), 8.50 (dd, J=8.5, 2.4 Hz, 1H), 8.10 (d, J=8.5 Hz, 1H), 8.00-7.95 (m, 2H), 7.75-7.65 (m, 3H), 7.50 (s, 2H, -SO ₂ NH ₂)
¹³ C NMR (101 MHz, DMSO-d ₆) δ (ppm)	160.5, 151.0, 140.2, 138.5, 134.0, 129.8, 127.5, 122.0
Appearance	White to off-white solid

Note: The characterization data is predicted based on analogous structures and requires experimental verification.

Experimental Protocol

Palladium-Catalyzed Synthesis of **6-(Phenylsulfonyl)pyridine-3-sulfonamide**

This protocol is based on established palladium-catalyzed C-S cross-coupling reactions.

Materials:

- 6-Chloropyridine-3-sulfonamide
- Sodium benzenesulfinate
- Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$)
- 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
- Cesium carbonate (Cs_2CO_3)
- Anhydrous 1,4-dioxane
- Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser)
- Magnetic stirrer with heating
- Nitrogen or Argon gas supply

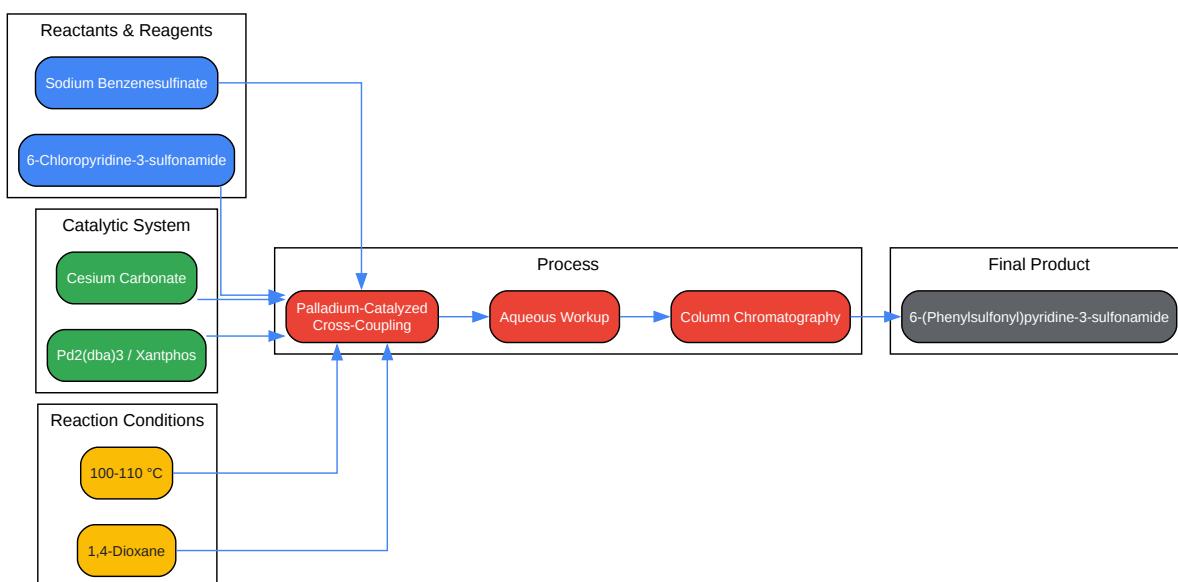
Procedure:

- To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 6-chloropyridine-3-sulfonamide (1.0 eq), sodium benzenesulfinate (1.5 eq), cesium carbonate (2.0 eq), $\text{Pd}_2(\text{dba})_3$ (0.05 eq), and Xantphos (0.10 eq).
- Add anhydrous 1,4-dioxane to the flask to achieve a substrate concentration of approximately 0.1 M.
- Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

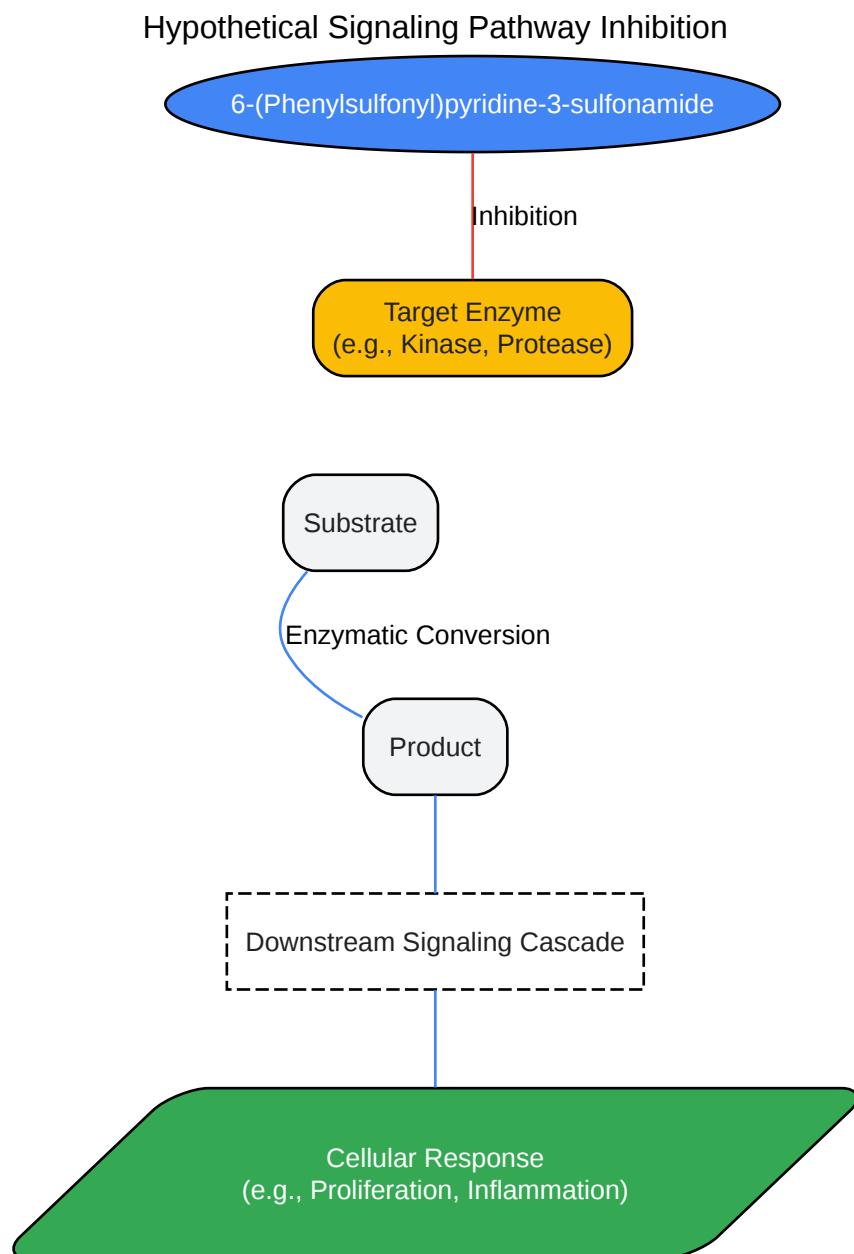
- Heat the reaction mixture to 100-110 °C and maintain for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and water.
- Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield **6-(Phenylsulfonyl)pyridine-3-sulfonamide** as a solid.

Visualizations

Synthesis Workflow for 6-(Phenylsulfonyl)pyridine-3-sulfonamide

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Caption: Synthetic workflow for **6-(Phenylsulfonyl)pyridine-3-sulfonamide**.



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